(S)-3-Amino-2-(benzylamino)propan-1-ol

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

(S)-3-Amino-2-(benzylamino)propan-1-ol (CAS 1260587-77-6) is a chiral 1,2-amino alcohol building block with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. This compound features a defined (S)-stereogenic center, a primary amine, a secondary benzylamine, and a primary alcohol functional group, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry applications.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 1260587-77-6
Cat. No. B3024245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(benzylamino)propan-1-ol
CAS1260587-77-6
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(CN)CO
InChIInChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2/t10-/m0/s1
InChIKeyOFWZWVVLWDIRJQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-2-(benzylamino)propan-1-ol (CAS 1260587-77-6) Procurement-Relevant Chiral Building Block Properties


(S)-3-Amino-2-(benzylamino)propan-1-ol (CAS 1260587-77-6) is a chiral 1,2-amino alcohol building block with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound features a defined (S)-stereogenic center, a primary amine, a secondary benzylamine, and a primary alcohol functional group, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry applications . Its chiral nature renders it valuable for creating enantiomerically pure compounds crucial in drug formulation, with reported applications in the synthesis of pharmaceuticals targeting neurological disorders and in studies of enzyme inhibition .

Stereochemical control Defined (S)-configuration for asymmetric synthesis workflows; supports creation of enantiopure scaffolds.
Functional handles Primary amine, secondary benzylamine, and primary alcohol enable versatile derivatization for medicinal chemistry.
Research models Reported use in neuroscience-targeted chiral intermediate synthesis and enzyme inhibition studies.

Why Generic Substitution Fails for (S)-3-Amino-2-(benzylamino)propan-1-ol (CAS 1260587-77-6)


Generic substitution of (S)-3-Amino-2-(benzylamino)propan-1-ol with its (R)-enantiomer (CAS 150482-72-7), racemic mixture, or structurally simplified achiral analogs is scientifically unsound due to the critical role of stereochemistry in molecular recognition. This compound is frequently employed as a chiral building block in asymmetric synthesis or as a stereospecific probe in biochemical assays, where the three-dimensional spatial arrangement dictates binding affinity to biological targets or determines the stereochemical outcome of a reaction . Procuring an incorrect enantiomer or racemate can lead to a complete loss of desired biological activity, false-negative assay results, or the production of an undesired stereoisomer in downstream synthetic steps, thereby invalidating experimental data and incurring significant resource costs .

Enantiomer mismatch The (R)-enantiomer or racemate may not reproduce the stereochemical induction or target engagement observed with the (S)-form.
Achiral analog gap Simplified achiral building blocks lack the three-dimensional recognition required for binding or catalytic stereocontrol.
Physical form shift Substituting with a solid analog may overlook the oil form's specific cold-chain storage and handling profile.

Quantitative Differentiation Evidence for (S)-3-Amino-2-(benzylamino)propan-1-ol (CAS 1260587-77-6)


Chiral Integrity: Defined (S)-Enantiomer vs. Racemic Mixture

The (S)-3-Amino-2-(benzylamino)propan-1-ol product (CAS 1260587-77-6) is defined by its specific (S)-stereoconfiguration, confirmed by its unique InChIKey (OFWZWVVLWDIRJQ-JTQLQIEISA-N) and canonical SMILES notation (NC[C@@H](CO)NCC1=CC=CC=C1) . This is fundamentally different from its (R)-enantiomer (CAS 150482-72-7, InChIKey: OFWZWVVLWDIRJQ-SNVBAGLBSA-N) and the racemic mixture (InChIKey: OFWZWVVLWDIRJQ-UHFFFAOYSA-N) [1]. In chiral chemistry, even a small percentage of the wrong enantiomer can lead to significant deviations in biological activity or stereoselectivity. For example, studies on structurally related benzylamino-propanamide anticonvulsants show that the (S)-enantiomer (FCE 26743) exhibits potent and selective MAO-B inhibition, whereas the racemate or opposite enantiomer may have a different or diminished profile [2].

Stereochemical Identity
Reported
Distinct InChIKey and SMILES for (S)-, (R)-, and racemate
Stereochemical identity determines asymmetric synthesis outcome; racemate introduces diastereomer mixture.
Related MAO-B inhibitor data suggests enantiomer-dependent activity.
Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Physical Form: Oil vs. Solid Comparative Handling and Storage for Procurement

From a procurement and laboratory handling perspective, (S)-3-Amino-2-(benzylamino)propan-1-ol (CAS 1260587-77-6) is commercially supplied as an oil, which necessitates specific storage conditions compared to solid analogs . For instance, the structurally distinct (R)-2-(Benzylamino)propan-1-ol may be a solid, and the procurement process must account for this difference in physical state . The oil form requires storage at low temperatures (e.g., 0-8°C) to maintain stability, which impacts shipping logistics and long-term storage planning .

Physical Form
Data to verify
Oil; storage at 0–8°C vs. solid analogs
Oil form requires cold-chain logistics; solid analog substitution may introduce stability differences.
Vendor-provided form; confirm upon receipt.
Chemical Handling Logistics Stability

Vendor-Specified Purity for Downstream Application Assurance

The reliability of (S)-3-Amino-2-(benzylamino)propan-1-ol in critical applications is directly linked to its procured purity. Vendors specify a minimum purity, which is a key procurement parameter. For example, one major supplier provides this compound with a specified purity of ≥98% , while another offers it at 95.0% . This contrasts with the (R)-enantiomer, which is offered at a different purity specification (e.g., 98% from one source) . For a researcher planning a multi-step synthesis where the starting material's purity directly impacts the final yield and purity of a drug candidate, this 3% difference in specified purity can be significant.

Purity Specification
Supplier data
≥98% (AKSci), 95.0% (Fluorochem); (R)-enantiomer 98%
Vendor-specific purity differences may impact synthetic yield and reproducibility.
Verify CoA for batch-specific purity.
Quality Control Reproducibility Synthetic Reliability

Optimal Research and Industrial Application Scenarios for (S)-3-Amino-2-(benzylamino)propan-1-ol (CAS 1260587-77-6)


Asymmetric Synthesis of (S)-Configured Drug Intermediates

This compound is ideally suited for use as a chiral building block in the asymmetric synthesis of (S)-configured pharmaceuticals. Its defined (S)-stereochemistry, as confirmed by its canonical SMILES and InChIKey, provides a specific three-dimensional scaffold for constructing enantiomerically pure drug candidates . The availability of high-purity material (≥98%) ensures reliable and reproducible outcomes in multi-step synthetic routes, which is critical for medicinal chemistry programs targeting neurological disorders .

Biochemical Probe for Enzyme Inhibition and Protein Interaction Studies

The compound is a valuable tool in biochemical research for investigating enzyme inhibition and protein interactions . Its stereospecific nature allows it to probe the stereochemical requirements of biological targets, making it particularly useful in studies related to amine oxidase enzymes or other targets where benzylamine moieties are recognized pharmacophores .

Calibrated Chiral Chromatography and Analytical Method Development

Due to its distinct stereochemical properties, (S)-3-Amino-2-(benzylamino)propan-1-ol can serve as a chiral standard for the development and calibration of analytical methods, such as chiral HPLC or SFC. The availability of its enantiomer (CAS 150482-72-7) and racemic mixture allows for direct comparison and validation of separation methods . The oil form requires careful sample preparation but is amenable to analysis.

Material Science: Novel Material and Ligand Synthesis

The compound's 1,2-diamine-like motif and chirality make it a candidate for the synthesis of novel chiral ligands for asymmetric catalysis or for the development of materials with specific properties . Its multiple functional groups (amine, benzylamine, alcohol) provide versatile handles for further derivatization and incorporation into more complex molecular architectures .

Application
Selection Property
Validation Focus
Asymmetric synthesis of (S)-configured intermediates
Defined (S)-stereochemistry and purity level
Validate enantiomeric purity and batch consistency for synthetic route
Biochemical probe for target interaction studies
Stereospecific benzylamine pharmacophore scaffold
Confirm stereochemical requirement in enzyme inhibition or binding assays
Chiral chromatography standard
Distinct enantiomeric identity with available enantiomer/racemate
Verify separation factor and retention time reproducibility
Chiral ligand and material synthesis
Multifunctional amine/alcohol handles and chirality
Assess derivatization efficiency and chiral induction performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-2-(benzylamino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.